(E)-3-(Imidazo[1,2-a]pyridin-2-yl)acrylic acid
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Overview
Description
3-{imidazo[1,2-a]pyridin-2-yl}prop-2-enoic acid is a heterocyclic compound that features an imidazo[1,2-a]pyridine core linked to a prop-2-enoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{imidazo[1,2-a]pyridin-2-yl}prop-2-enoic acid typically involves multicomponent reactions, condensation reactions, and cyclization processes. Another approach involves the use of nitroalkenes or N,N-dimethylglyoxylamide in multicomponent reactions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow processes or catalytic systems to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
3-{imidazo[1,2-a]pyridin-2-yl}prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions . Reaction conditions typically involve controlled temperatures, solvents like dimethylformamide, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
3-{imidazo[1,2-a]pyridin-2-yl}prop-2-enoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 3-{imidazo[1,2-a]pyridin-2-yl}prop-2-enoic acid exerts its effects involves interactions with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access . The pathways involved often include signal transduction mechanisms and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: This core structure is shared with many biologically active compounds, including zolpidem and alpidem.
Imidazo[1,2-a]pyrimidine: Another similar compound with a different nitrogen arrangement, often used in medicinal chemistry.
Uniqueness
3-{imidazo[1,2-a]pyridin-2-yl}prop-2-enoic acid is unique due to its specific functional groups and the ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for developing new drugs and materials .
Properties
Molecular Formula |
C10H8N2O2 |
---|---|
Molecular Weight |
188.18 g/mol |
IUPAC Name |
(E)-3-imidazo[1,2-a]pyridin-2-ylprop-2-enoic acid |
InChI |
InChI=1S/C10H8N2O2/c13-10(14)5-4-8-7-12-6-2-1-3-9(12)11-8/h1-7H,(H,13,14)/b5-4+ |
InChI Key |
MBZYDRHKYXWPRE-SNAWJCMRSA-N |
Isomeric SMILES |
C1=CC2=NC(=CN2C=C1)/C=C/C(=O)O |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)C=CC(=O)O |
Origin of Product |
United States |
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